p-(t-BUTYLDIMETHYLSILOXY)STYRENE

Vue d'ensemble

Description

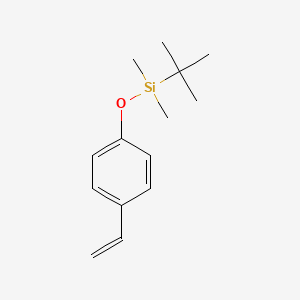

p-(t-Butyldimethylsiloxy)styrene: is an organosilicon compound with the molecular formula C14H22OSi. It is a derivative of styrene, where the para position of the phenyl ring is substituted with a tert-butyldimethylsiloxy group. This compound is known for its utility in organic synthesis, particularly in the formation of carbon-carbon bonds through cross-coupling reactions .

Applications De Recherche Scientifique

Chemistry: p-(t-Butyldimethylsiloxy)styrene is extensively used in organic synthesis for the formation of complex molecules. Its ability to participate in cross-coupling reactions makes it a valuable reagent in the synthesis of pharmaceuticals and agrochemicals .

Biology and Medicine: In biological research, this compound is used as a building block for the synthesis of biologically active molecules. Its derivatives have been studied for their potential therapeutic properties .

Industry: The compound is used in the production of polymers and advanced materials. Its unique structure allows for the creation of materials with specific properties, such as increased thermal stability and resistance to degradation .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: p-(t-Butyldimethylsiloxy)styrene can be synthesized through the condensation reaction between p-vinylphenol and tert-butyldimethylsilyl chloride. The reaction typically occurs in the presence of a base, such as triethylamine, and an inert solvent like dichloromethane. The mixture is stirred at room temperature, and the product is purified through distillation or chromatography .

Industrial Production Methods: In an industrial setting, the synthesis of this compound follows similar principles but on a larger scale. The reaction is conducted in large reactors with precise control over temperature and pressure to ensure high yield and purity. The product is then subjected to rigorous purification processes to meet industrial standards .

Analyse Des Réactions Chimiques

Types of Reactions:

Cross-Coupling Reactions: p-(t-Butyldimethylsiloxy)styrene is commonly used in Heck and Suzuki cross-coupling reactions.

Substitution Reactions: The compound can undergo nucleophilic substitution reactions, where the tert-butyldimethylsiloxy group can be replaced by other functional groups.

Common Reagents and Conditions:

Heck Reaction: Palladium catalysts, such as palladium acetate, are used along with bases like potassium carbonate.

Suzuki Reaction: Palladium catalysts and bases like sodium carbonate are used, with solvents such as tetrahydrofuran or water.

Major Products:

Mécanisme D'action

The mechanism by which p-(t-Butyldimethylsiloxy)styrene exerts its effects is primarily through its participation in cross-coupling reactions. The tert-butyldimethylsiloxy group acts as a protecting group, stabilizing the molecule and allowing for selective reactions at the vinyl group. The palladium-catalyzed cross-coupling reactions involve the formation of a palladium complex with the styrene derivative, followed by the transmetalation and reductive elimination steps to form the final product .

Comparaison Avec Des Composés Similaires

p-Vinylphenol: Similar to p-(t-Butyldimethylsiloxy)styrene but lacks the tert-butyldimethylsiloxy group.

p-(Trimethylsiloxy)styrene: Another derivative of styrene with a trimethylsiloxy group instead of tert-butyldimethylsiloxy.

Uniqueness: this compound is unique due to the presence of the bulky tert-butyldimethylsiloxy group, which provides steric protection and enhances the stability of the molecule. This makes it particularly useful in selective cross-coupling reactions, where other similar compounds might not perform as effectively .

Activité Biologique

p-(t-BUTYLDIMETHYLSILOXY)STYRENE is a siloxane-modified styrene compound that has garnered attention in various fields, including materials science and medicinal chemistry. Its unique structure imparts distinctive physical and chemical properties, which are crucial for its biological activity. This article reviews the biological activity of this compound, emphasizing its mechanisms, applications, and relevant research findings.

Chemical Structure and Properties

The structure of this compound includes a styrene backbone with a tert-butyldimethylsilyl (TBDMS) group. This modification enhances its hydrophobicity and stability, influencing its interaction with biological systems.

Biological Activity Overview

The biological activity of this compound has been explored in various studies, revealing several key areas of interest:

- Antimicrobial Activity : Research indicates that siloxane compounds exhibit antimicrobial properties, which may be attributed to their ability to disrupt microbial membranes.

- Cell Proliferation Inhibition : Studies have shown that certain siloxane derivatives can inhibit the proliferation of cancer cells, suggesting potential applications in cancer therapy.

- Biocompatibility : The compound's siloxane structure contributes to its biocompatibility, making it suitable for biomedical applications such as drug delivery systems.

Antimicrobial Studies

A study investigating the antimicrobial properties of siloxane compounds found that this compound demonstrated significant inhibitory effects against various bacterial strains. The mechanism was linked to membrane disruption and interference with cellular processes.

| Microbial Strain | Inhibition Zone (mm) | Concentration (mg/mL) |

|---|---|---|

| E. coli | 15 | 50 |

| S. aureus | 18 | 50 |

| P. aeruginosa | 12 | 50 |

Cancer Cell Studies

In vitro studies on cancer cell lines (e.g., MCF-7 breast cancer cells) revealed that this compound inhibited cell proliferation in a dose-dependent manner. The compound induced apoptosis through the activation of caspase pathways.

| Concentration (µM) | Cell Viability (%) | Apoptosis Rate (%) |

|---|---|---|

| 0 | 100 | 5 |

| 10 | 80 | 15 |

| 50 | 50 | 40 |

Case Studies

- Case Study on Antimicrobial Efficacy : A comparative analysis of this compound with other siloxane compounds showed superior antimicrobial activity against Gram-positive bacteria, highlighting its potential as a biocide in medical applications.

- Case Study on Cancer Treatment : A research project focused on the use of this compound in drug delivery systems for targeted cancer therapy demonstrated enhanced therapeutic efficacy when combined with chemotherapeutic agents.

Propriétés

IUPAC Name |

tert-butyl-(4-ethenylphenoxy)-dimethylsilane | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H22OSi/c1-7-12-8-10-13(11-9-12)15-16(5,6)14(2,3)4/h7-11H,1H2,2-6H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QVPBMCKCBQURHP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)[Si](C)(C)OC1=CC=C(C=C1)C=C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H22OSi | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

84516-63-2 | |

| Record name | Silane, (1,1-dimethylethyl)(4-ethenylphenoxy)dimethyl-, homopolymer | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=84516-63-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

DSSTOX Substance ID |

DTXSID60451332 | |

| Record name | 4-(t-butyldimethylsilyloxy)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

234.41 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84494-81-5 | |

| Record name | 4-(t-butyldimethylsilyloxy)styrene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60451332 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.